1-Benzyl-3-(3-methoxyphenyl)piperazine
Overview
Description
1-Benzyl-3-(3-methoxyphenyl)piperazine is a chemical compound belonging to the piperazine class, characterized by its benzyl and methoxyphenyl groups attached to the piperazine ring. Piperazines are known for their diverse applications in pharmaceuticals, agrochemicals, and other industrial sectors.
Mechanism of Action
Mode of Action
1-Benzyl-3-(3-methoxyphenyl)piperazine exhibits high subtype-selectivity to both α1D and α1A adrenoceptors . It interacts with these targets, leading to a decrease in cell proliferation . Interestingly, the action of this compound on cell viability and apoptosis is α1-independent .
Biochemical Pathways
The compound’s interaction with its targets affects several biochemical pathways. RNA-Seq analysis has identified six anti-apoptotic genes (Bcl-3, B-lymphoma Mo-MLV insertion region 1 [Bmi-1], ITGA2, FGFR3, RRS1, and SGK1) that are involved in the apoptotic induction of this compound in BPH-1 .
Result of Action
The compound has been shown to inhibit cell viability and induce apoptosis in the BPH-1 cell line .
Biochemical Analysis
Biochemical Properties
1-Benzyl-3-(3-methoxyphenyl)piperazine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to bind to kinase-inactive conformations, indicating its potential as a kinase inhibitor . Additionally, it interacts with receptor modulators, which suggests its role in modulating receptor activity . These interactions are crucial for its biological activity and therapeutic potential.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, piperazine derivatives, including this compound, have been shown to induce apoptosis in cancer cells by activating the intrinsic mitochondrial signaling pathway . This compound also affects the expression of apoptotic marker proteins such as cleaved caspase-3, cytochrome c, and Bax .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it binds to specific kinase-inactive conformations, which inhibits kinase activity and modulates downstream signaling pathways . Additionally, it affects gene expression by interacting with receptor modulators and other transcriptional regulators .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects, such as inducing apoptosis in cancer cells and modulating receptor activity . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and neurotoxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, it undergoes hepatic metabolism, where it is processed by liver enzymes into various metabolites . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its uptake and distribution . Its localization and accumulation in different tissues can influence its therapeutic effects and potential side effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This subcellular localization is crucial for its interaction with target biomolecules and its overall biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-3-(3-methoxyphenyl)piperazine can be synthesized through various synthetic routes. One common method involves the reaction of 3-methoxybenzyl chloride with piperazine in the presence of a base such as triethylamine. The reaction is typically carried out in an aprotic solvent like dichloromethane at room temperature.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and large-scale reactors are often employed to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-(3-methoxyphenyl)piperazine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Formation of reduced derivatives.
Substitution: Formation of alkylated piperazine derivatives.
Scientific Research Applications
1-Benzyl-3-(3-methoxyphenyl)piperazine has various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, such as binding to receptors and enzymes.
Medicine: Investigated for its pharmacological properties, including potential therapeutic uses.
Industry: Employed in the development of new materials and chemical processes.
Comparison with Similar Compounds
1-Benzyl-3-(3-methoxyphenyl)piperazine is compared with other similar compounds, such as:
Benzylpiperazine (BZP): Similar structure but different substituents.
Methylenedioxybenzylpiperazine (MDBZP): Related piperazine derivative with methylenedioxy group.
Uniqueness: this compound is unique due to its specific combination of benzyl and methoxyphenyl groups, which can influence its chemical and biological properties.
Conclusion
This compound is a versatile compound with significant applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable target for scientific research and industrial development.
Properties
IUPAC Name |
1-benzyl-3-(3-methoxyphenyl)piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c1-21-17-9-5-8-16(12-17)18-14-20(11-10-19-18)13-15-6-3-2-4-7-15/h2-9,12,18-19H,10-11,13-14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHMOTEPUZBNHLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2CN(CCN2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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